N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific synthetic route for this compound would involve the appropriate selection of starting materials and reagents to introduce the pyridyl and piperazino groups, followed by acylation to introduce the acetamide moiety. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Chemical Reactions Analysis
N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide would depend on its specific biological target. Indole derivatives often interact with multiple receptors and enzymes in the body, leading to a range of biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
N-(1-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1H-indol-4-yl)acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid. The uniqueness of this compound lies in its specific structure, which combines the indole core with pyridyl and piperazino groups, potentially leading to unique biological activities.
Properties
Molecular Formula |
C21H23N5O2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C21H23N5O2/c1-16(27)23-18-5-4-6-19-17(18)8-10-26(19)15-21(28)25-13-11-24(12-14-25)20-7-2-3-9-22-20/h2-10H,11-15H2,1H3,(H,23,27) |
InChI Key |
LEUVLKLSJIJLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.